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Compound of Interest

3-(4-Nitrophenyl)-3-
Compound Name: o
oxopropanenitrile

Cat. No.: B1580427

An In-depth Technical Guide to the Physical and Chemical Properties of 3-(4-Nitrophenyl)-3-
oxopropanenitrile

This guide serves as a comprehensive technical resource for researchers, scientists, and drug
development professionals on the core physical and chemical properties of 3-(4-
Nitrophenyl)-3-oxopropanenitrile. The information presented herein is synthesized from
established chemical principles and available data to provide a practical and in-depth
understanding of this versatile synthetic intermediate.

Compound Identification and Molecular Structure

3-(4-Nitrophenyl)-3-oxopropanenitrile, also known by its synonyms 2-cyano-4'-
nitroacetophenone or 4-nitrobenzoylacetonitrile, is a polyfunctional organic compound.[1] Its
structure is characterized by a 4-nitrophenyl group attached to a three-carbon chain containing
both a ketone and a nitrile functional group.[2] This unique combination of functionalities makes
it a highly reactive and valuable building block in synthetic chemistry.[2]

The presence of the electron-withdrawing nitro group at the para position of the phenyl ring
significantly influences the reactivity of the adjacent ketone. Concurrently, the a-carbon,
situated between the ketone and nitrile groups, possesses acidic protons, making it a key site
for nucleophilic reactions.

Table 1: Core Compound Identifiers
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Identifier Value

CAS Number 3383-43-5[1][2]

Molecular Formula CoHeN203[2]

Molecular Weight 190.16 g/mol [2]

IUPAC Name 3-(4-nitrophenyl)-3-oxopropanenitrile
2-cyano-4'-nitroacetophenone, 4-

Synonyms ) o
Nitrobenzoylacetonitrile[1]

inChi INChl=1S/C9H6N203/c10-6-5-9(12)7-1-3-8(4-2-

n
7)11(13)14/h1-4H,5H2[2]
C1=CC(=CC=C1C(=O)CC#N)--INVALID-LINK--

SMILES

[O-][2]

Physical and Chemical Properties

The compound is typically a yellow solid, a characteristic often associated with nitro-aromatic

compounds.[2] Its physical state and solubility are critical considerations for its handling,

storage, and use in reactions.

Table 2: Physical Properties

Property Value Source(s)
Appearance Yellow Solid [2]
Melting Point 135 °C [3]
Boiling Point 387.1 £ 22.0 °C (Predicted) [3]
Density 1.332 + 0.06 g/cm3 (Predicted) [3]
pKa 6.38 £ 0.10 (Predicted) [3]

Solubility Profile
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While specific quantitative solubility data is not widely published, the polarity of the functional
groups (nitro, ketone, nitrile) suggests good solubility in polar aprotic solvents. Based on the
behavior of similar compounds like nitrophenols, it is expected to be soluble in solvents such as
acetone, acetonitrile, and ethyl acetate.[4][5] It is likely sparingly soluble in less polar solvents
like toluene and has poor solubility in non-polar solvents like hexane and water.

Synthesis and Reactivity

The primary utility of 3-(4-Nitrophenyl)-3-oxopropanenitrile lies in its role as a synthetic
intermediate for more complex molecules, particularly heterocycles and potential
pharmaceutical agents.[2]

General Synthesis Route: Knoevenagel Condensation

A common and efficient method for synthesizing compounds of this class is the Knoevenagel
condensation. This reaction involves the base-catalyzed condensation of an aldehyde (in this
case, 4-nitrobenzaldehyde) with a compound containing an active methylene group (like
malononitrile). However, for 3-(4-Nitrophenyl)-3-oxopropanenitrile, a more direct route
involves the reaction between an ester, such as ethyl 4-nitrobenzoate, and acetonitrile in the
presence of a strong base.

Below is a representative, step-by-step protocol for this type of synthesis. Note: This is a
generalized procedure and should be adapted and optimized under appropriate laboratory
conditions.

Experimental Protocol: Synthesis via Acetonitrile Coupling

Objective: To synthesize 3-(4-Nitrophenyl)-3-oxopropanenitrile from ethyl 4-nitrobenzoate
and acetonitrile.

Materials:
o Ethyl 4-nitrobenzoate
o Acetonitrile (anhydrous)

e Sodium ethoxide (or another suitable strong base)
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e Anhydrous tetrahydrofuran (THF) or diethyl ether
e Hydrochloric acid (1M)

o Saturated sodium bicarbonate solution

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate or sodium sulfate
» Ethanol (for recrystallization)

Procedure:

o Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) to
anhydrous THF.

» Addition of Reagents: Cool the mixture in an ice bath. A solution of ethyl 4-nitrobenzoate (1
equivalent) and anhydrous acetonitrile (2-3 equivalents) in anhydrous THF is added
dropwise via the dropping funnel over 30 minutes. The rationale for slow, cooled addition is
to control the exothermic nature of the condensation reaction.

o Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer
Chromatography (TLC).

o Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition
of 1M HCI until the solution is acidic (pH ~2-3). This step protonates the enolate
intermediate.

o Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50
mL). The organic layers are combined.

e Washing: Wash the combined organic layers sequentially with water, saturated sodium
bicarbonate solution, and brine. The bicarbonate wash removes any unreacted acidic
starting materials.
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» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: The resulting crude solid is purified by recrystallization from a suitable solvent,
such as ethanol, to yield the final product.
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Caption: Workflow for the synthesis of 3-(4-Nitrophenyl)-3-oxopropanenitrile.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b1580427?utm_src=pdf-body-img
https://www.benchchem.com/product/b1580427?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Reactivity

The molecule's reactivity is dominated by its three functional groups:

Ketone: Can undergo standard ketone reactions such as reduction to a secondary alcohol or
reductive amination.

 Nitrile: Can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

e Active Methylene Group: The protons on the carbon between the carbonyl and nitrile groups
are acidic and can be readily removed by a base to form a stable carbanion. This nucleophile
can then patrticipate in various C-C bond-forming reactions.

» Nitro Group: Can be reduced to an amine, providing a route to 4-aminophenyl derivatives
which are common pharmacophores.

Spectroscopic Characterization

While a comprehensive, experimentally verified set of spectra is not readily available in public
databases, the expected spectroscopic features can be reliably predicted based on the
molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: The proton NMR spectrum is expected to show two distinct regions.

o Aromatic Region (o 7.5-8.5 ppm): The 4-nitrophenyl group will exhibit a characteristic
AA'BB' system, appearing as two doublets due to the strong para-substitution. The protons
ortho to the electron-withdrawing nitro group are expected to be downfield (5 ~8.2-8.4
ppm), while the protons ortho to the acyl group will be slightly upfield (& ~7.8-8.0 ppm).

o Aliphatic Region (0 ~4.0-4.5 ppm): The two protons of the methylene group (-CHz-) are
expected to appear as a singlet. Its position is downfield due to the deshielding effects of
the adjacent carbonyl and nitrile groups.

e 13C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment.
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o Carbonyl Carbon (6 ~185-195 ppm): The ketone carbonyl carbon is expected to be
significantly downfield.

o Aromatic Carbons (6 ~120-155 ppm): Four signals are expected for the aromatic ring. The
carbon bearing the nitro group (ipso-carbon) will be downfield (& ~150 ppm), as will the
carbon attached to the carbonyl group. The other two aromatic carbons will appear in the
typical aromatic region.

o Nitrile Carbon (6 ~115-120 ppm): The nitrile carbon signal is typically found in this region.

o Methylene Carbon (& ~30-40 ppm): The CHz carbon signal will appear in the aliphatic
region.

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint for the key functional groups present in the
molecule.

Table 3: Expected IR Absorption Bands

Expected Wavenumber

Functional Group Description
(cm™)
Aromatic C-H Stretch 3100 - 3000
Nitrile (C=N) Stretch ~2225 Strong, sharp absorption[2]
Ketone (C=0) Stretch ~1700 Strong absorption
Aromatic C=C Stretch 1600 - 1450 Multiple bands
Nitro (NOz) Asymmetric )
~1520 Strong absorption
Stretch
Nitro (NOz) Symmetric Stretch ~1350 Strong absorption

Mass Spectrometry (MS)

In an Electron lonization (EI) mass spectrum, the molecular ion peak [M]* would be expected
at m/z = 190. Key fragmentation patterns would likely involve the loss of the nitro group (-NO2)
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to give a fragment at m/z = 144, and cleavage at the acyl-C bond to produce the 4-
nitrophenylacylium ion at m/z = 150.

Safety and Handling

As with any chemical, proper safety protocols must be followed. Available safety data indicates
that 3-(4-Nitrophenyl)-3-oxopropanenitrile should be handled with care.

Hazards: The compound may cause respiratory irritation. It is considered harmful if
swallowed, in contact with skin, or if inhaled.[6][7]

e Precautions: Use in a well-ventilated area, preferably a fume hood. Wear appropriate
personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]
Avoid breathing dust. Wash hands thoroughly after handling.[6]

o Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed
and store locked up.[6]

e Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and
strong reducing agents.[7]

Applications in Research and Development

The strategic placement of reactive functional groups makes 3-(4-Nitrophenyl)-3-
oxopropanenitrile a valuable precursor in medicinal chemistry and materials science.[2] Its
ability to participate in cyclization and condensation reactions makes it a key starting material
for the synthesis of a wide range of nitrogen- and oxygen-containing heterocyclic compounds,
such as pyridines and pyrimidines, which are prevalent scaffolds in many biologically active
molecules.[8]
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Caption: Synthetic utility of 3-(4-Nitrophenyl)-3-oxopropanenitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nitrophenyl-3-oxopropanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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